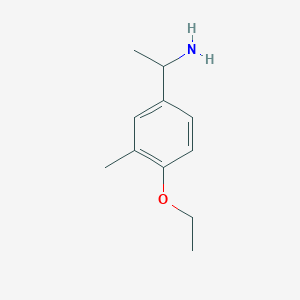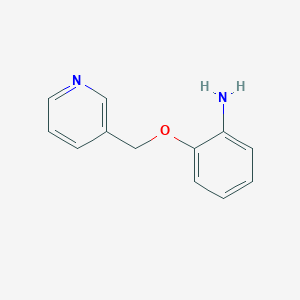
2-(Pyridin-3-ylmethoxy)aniline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Structural and Vibrational Analysis
Research into compounds related to 2-(Pyridin-3-ylmethoxy)aniline, such as 2-(benzylthio)-N-{pyridinylmethylidene}anilines, has provided insights into their structure and vibrational spectra. Computational methodologies, including DFT studies, have been utilized to analyze the vibrational spectra, offering a deeper understanding of the structural properties of these compounds (Acosta-Ramírez et al., 2013).
Catalysis and Organic Synthesis
2-(Pyridin-2-yl)aniline derivatives have been identified as effective directing groups in C-H amination reactions mediated by cupric acetate. This discovery has implications for the functionalization of benzamide derivatives and the synthesis of quinazolinone derivatives, highlighting the role of such compounds in facilitating diverse chemical transformations (Zhao et al., 2017).
Materials Science
The development of conjugated polymers with pyridine side chains, such as poly(N(-pyridin-4-ylmethyl)aniline), demonstrates the potential of this compound derivatives in creating new materials with specific electrochemical properties. These materials have been investigated for their application in electrochemical fuel generation, including hydrogen production and carbon dioxide reduction (Hursán et al., 2016).
Luminescent Materials
The study of tetradentate bis-cyclometalated platinum complexes involving derivatives of this compound has shed light on their luminescent properties. These complexes exhibit significant potential for use in electroluminescent devices, offering a range of emission colors and high quantum efficiencies (Vezzu et al., 2010).
Coordination Chemistry
Research into coordination polymers and Schiff base complexes involving pyridinyl-imine ligands closely related to this compound has expanded our understanding of metal-ligand interactions and the formation of novel supramolecular architectures. These studies contribute to the design of materials with potential applications in catalysis, molecular recognition, and more (Njogu et al., 2017).
Wirkmechanismus
Target of Action
It is known that similar compounds targetInorganic pyrophosphatase in Burkholderia pseudomallei (strain 1710b) and Leukotriene A-4 hydrolase in humans . These enzymes play crucial roles in various biological processes, including energy metabolism and inflammatory responses.
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of their target enzymes . This inhibition could result from the compound binding to the active site of the enzyme, preventing the enzyme from catalyzing its substrate.
Pharmacokinetics
For instance, how well the compound is absorbed in the body, how it is distributed to various tissues, how it is metabolized, and how it is excreted, all contribute to its overall bioavailability .
Result of Action
Based on the targets and pathways it is likely to affect, it can be inferred that the compound may have potential anti-inflammatory effects .
Eigenschaften
IUPAC Name |
2-(pyridin-3-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8H,9,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISBBHHUQZRGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




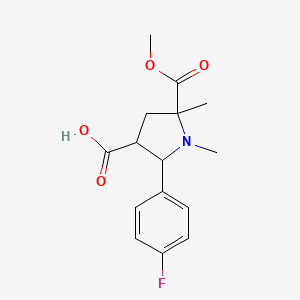



![5-{[4-(Trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3078688.png)
![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B3078693.png)
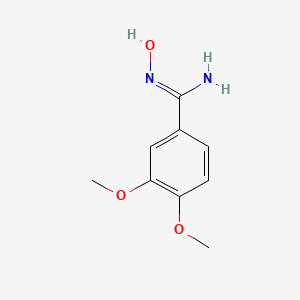
![3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3078707.png)
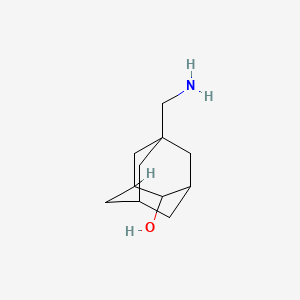
![1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B3078716.png)
